Selective 11β-HSD1 Enzyme Inhibition: Potency and Isoform Selectivity Profile
2-Hydrazino-1-isobutyl-1H-benzimidazole demonstrates potent and selective inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). In an assay using HEK293 cells expressing the mouse isoform of the enzyme, the compound exhibited an EC50 of 2 nM for inhibiting cortisol production [1]. Critically, its activity against the human 11β-HSD1 isoform was substantially weaker (EC50 = 158 nM), and it showed no meaningful inhibition of the related 11β-HSD2 isoform (EC50 > 100,000 nM) [1]. This establishes a clear selectivity window (>50,000-fold for mouse 11β-HSD1 over mouse 11β-HSD2) and a significant species difference in potency.
| Evidence Dimension | Enzyme Inhibition (EC50) |
|---|---|
| Target Compound Data | EC50 = 2 nM (mouse 11β-HSD1); EC50 = 158 nM (human 11β-HSD1); EC50 > 100,000 nM (mouse 11β-HSD2) |
| Comparator Or Baseline | Human 11β-HSD1 (EC50 = 158 nM); Mouse 11β-HSD2 (EC50 > 100,000 nM) |
| Quantified Difference | ~79-fold more potent on mouse vs. human 11β-HSD1; >50,000-fold selectivity for mouse 11β-HSD1 over mouse 11β-HSD2. |
| Conditions | Inhibition of [3H]cortisol production in HEK293 cells expressing the respective enzyme, measured by SPA after 60 min [1]. |
Why This Matters
This quantitative selectivity profile is essential for researchers requiring a potent and selective chemical probe for mouse 11β-HSD1 to investigate its role in metabolic disease models, while the reduced human potency and high isoform selectivity minimizes off-target confounding in rodent studies.
- [1] BindingDB. Entry for BDBM50382822 (2-Hydrazino-1-isobutyl-1H-benzimidazole). Data curated from ChEMBL. Accessed 2026. View Source
